molecular formula C18H17N5O3S B2849459 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide CAS No. 2034399-40-9

4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide

Cat. No. B2849459
CAS RN: 2034399-40-9
M. Wt: 383.43
InChI Key: NFYDWUUJKSBBQJ-SHTZXODSSA-N
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Description

4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide involves the inhibition of kinases, particularly PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes, including cell survival, proliferation, and differentiation. The inhibition of these kinases using 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide leads to the disruption of these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide have been studied extensively. This compound has been reported to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been reported to exhibit excellent selectivity towards kinases, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against kinases. This property makes it an excellent candidate for drug discovery and development. Additionally, this compound exhibits excellent selectivity towards kinases, making it a potential candidate for developing targeted therapies. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it challenging to work with.

Future Directions

The potential applications of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide in scientific research are vast. Some of the future directions for this compound include:
1. Developing more efficient synthesis methods for this compound to improve its yield and purity.
2. Studying the mechanism of action of this compound in more detail to understand its effects on cellular processes.
3. Developing more potent analogs of this compound to improve its anti-cancer activity.
4. Studying the pharmacokinetics and pharmacodynamics of this compound to understand its efficacy and toxicity in vivo.
In conclusion, 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a promising compound that has the potential to be used in drug discovery and development. This compound exhibits potent inhibitory activity against kinases, making it a potential candidate for developing targeted therapies for cancer. Further research is needed to explore the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide has been reported in the literature using different methods. One of the methods involves the reaction of 3-cyanopyrazin-2-yl chloride with (1r,4r)-4-cyclohexyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by the reaction with 4-chlorobenzenesulfonyl chloride to obtain the final product.

Scientific Research Applications

The potential applications of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide in scientific research are vast. This compound has been reported to exhibit potent inhibitory activity against several kinases, including PIM1, PIM2, and PIM3. Kinases play a crucial role in various cellular processes, and their dysregulation has been linked to several diseases, including cancer. Therefore, the inhibition of kinases using compounds such as 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide has the potential to be used as a therapeutic strategy for cancer treatment.

properties

IUPAC Name

4-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c19-11-13-1-7-16(8-2-13)27(24,25)23-14-3-5-15(6-4-14)26-18-17(12-20)21-9-10-22-18/h1-2,7-10,14-15,23H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYDWUUJKSBBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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